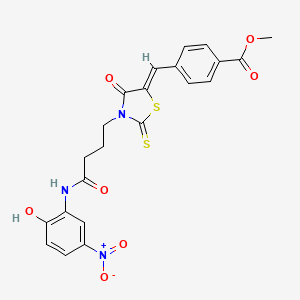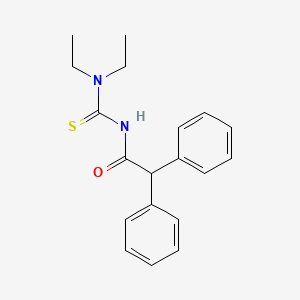
N1-butyl-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-butyl-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide” is a complex organic compound. It contains a butyl group (a four-carbon chain), a cyclohexenyl group (a six-carbon ring with one double bond), and an oxalamide group (a type of amide). The exact properties of this compound would depend on its specific structure and the arrangement of these groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The cyclohexenyl group would form a six-membered ring with one double bond, while the butyl group would form a four-carbon chain. The oxalamide group would contain a carbonyl (C=O) group and two amide (NH2) groups .Chemical Reactions Analysis
The reactivity of this compound would depend on its specific structure. The double bond in the cyclohexenyl group could potentially undergo addition reactions, while the amide groups in the oxalamide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Polyamine Catabolism in Cancer Research
Research on polyamine analogues, such as N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), highlights the role of polyamine catabolism in programmed cell death, with implications for antitumor agents. CPENSpm's mechanism suggests that H2O2 production by polyamine oxidase (PAO) contributes to its cytotoxicity, indicating a potential pathway where similar compounds could be explored for selective cancer therapies (Ha et al., 1997).
Synthesis of Oxalamides
A study on the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides showcases a novel one-pot approach, providing a useful formula for both anthranilic acid derivatives and oxalamides. This methodology, applicable to the synthesis of similar oxalamide compounds, could be relevant for designing new materials or pharmaceuticals (Mamedov et al., 2016).
Electrocatalytic Reactions
N-oxyl compounds, including aminoxyls and imidoxyls, are utilized as catalysts for selective oxidation of organic molecules. These compounds, through electrochemical conditions, mediate a wide range of electrosynthetic reactions, suggesting potential applications in organic synthesis and industrial processes where similar functionalities are beneficial (Nutting et al., 2018).
Hydrogen Peroxide Synthesis
A study on the electrocatalytic synthesis of hydrogen peroxide using mesoporous nitrogen-doped carbon highlights the potential for safe, sustainable, and cheap production methods. Given the structural relation, compounds with similar functionalities might find applications in catalysis and environmental technology (Fellinger et al., 2012).
Wirkmechanismus
Without specific context, it’s difficult to determine the mechanism of action for this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological molecules. If it’s intended for use in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and the other reactants present .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-butyl-N'-[2-(cyclohexen-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-2-3-10-15-13(17)14(18)16-11-9-12-7-5-4-6-8-12/h7H,2-6,8-11H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXPDERNUYVOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCCC1=CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-butyl-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-amino-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2757278.png)
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4-(trifluoromethyl)pyridine](/img/structure/B2757280.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2757281.png)




![3,4-dimethyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2757294.png)



![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2757299.png)
![1-(7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2757300.png)
